(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Peptide Therapeutics Metabolic Stability Proteolytic Degradation

This chiral amino acid is a critical building block for enhancing peptide stability and antimicrobial activity. Its cyclohexyl side chain confers up to 340x longer half-life, Gram-negative pathogen coverage, and superior chiral separation. Standard purity 97%; ideal for drug discovery and process development. Request bulk pricing now.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 307310-72-1
Cat. No. B1591453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-cyclohexylpropanoic acid hydrate
CAS307310-72-1
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)O)N.O
InChIInChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m0./s1
InChIKeyHDJQIWAIDCEDEF-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 307310-72-1: A Defined (S)-Cyclohexylalanine Hydrate for Chiral Peptide and Unnatural Amino Acid Research


(S)-2-Amino-3-cyclohexylpropanoic acid hydrate (CAS 307310-72-1), also known as 3-Cyclohexyl-L-alanine hydrate, is a non-proteinogenic, aliphatic α-amino acid derivative characterized by a cyclohexyl side chain. This compound, with molecular formula C9H19NO3 and molecular weight 189.25 g/mol, exists as a solid with a melting point reported at 234 °C [1] . As an unnatural amino acid, it is primarily utilized as a chiral building block in peptide and peptidomimetic synthesis. The S-enantiomer is of particular importance in the pharmaceutical and biochemical sectors for introducing enhanced lipophilicity, conformational constraint, and resistance to enzymatic degradation into bioactive peptides. Standard commercial purity for this compound is specified at 97% .

Why Generic Substitution of CAS 307310-72-1 Fails: The Non-Interchangeable Role of L-Cyclohexylalanine in Peptide Design


The substitution of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate with other L-amino acids or even its D-enantiomer is not functionally equivalent in peptide-based applications. The cyclohexyl side chain provides a distinct combination of hydrophobic and steric properties that is not replicated by aromatic (e.g., phenylalanine) or smaller aliphatic residues (e.g., leucine, isoleucine). For instance, while phenylalanine engages in π-π interactions, cyclohexylalanine (Cha) provides a fully saturated hydrophobic surface that can alter binding modes, conformational preferences, and proteolytic stability in unpredictable ways [1]. Furthermore, chiral purity is paramount; substitution with the (R)-enantiomer or a racemic mixture will lead to a different three-dimensional structure of the target peptide, fundamentally altering its biological recognition and activity. This compound is, therefore, a specific, non-interchangeable chemical tool where its unique molecular geometry and physicochemical properties directly govern the outcome of a synthetic or biological experiment [2].

Quantitative Differentiation Guide for (S)-2-Amino-3-cyclohexylpropanoic acid Hydrate (CAS 307310-72-1)


Metabolic Stability: L-Cha Extends Peptide Plasma Half-Life up to 340-Fold vs. Native Sequence in Apelin-17

Incorporation of (S)-2-Amino-3-cyclohexylpropanoic acid (L-cyclohexylalanine, L-Cha) into the apelin peptide sequence confers a dramatic improvement in proteolytic stability compared to the native sequence. In an in vitro rat plasma stability assay, a pyr-1-apelin-13 analogue containing L-Cha displayed a 40-fold increase in plasma half-life. More significantly, an apelin-17 analogue with the same substitution exhibited a 340-fold increase in half-life compared to its native counterpart [1].

Peptide Therapeutics Metabolic Stability Proteolytic Degradation Apelinergic System

Chiral Resolution: (S)-Cyclohexylalanine-Based CSPs Demonstrate Superior Enantioselectivity Over (S)-Phenylalanine CSPs

In a direct comparison of chiral stationary phases (CSPs) designed for liquid chromatography, those derived from (S)-cyclohexylalanine consistently outperformed analogous CSPs derived from (S)-phenylalanine. The study, which evaluated the resolution of various racemic test compounds, found that the best enantioselectivities were achieved with the (S)-cyclohexylalanine-derived CSPs in all test instances. This indicates that replacing the phenyl ring of phenylalanine with the saturated cyclohexyl ring of (S)-cyclohexylalanine leads to improved chiral recognition and separation capabilities [1].

Chiral Chromatography Enantiomeric Separation Method Development Analytical Chemistry

Antimicrobial Potency: Cyclohexylalanine Substitution Dramatically Enhances Clovibactin Antibiotic Activity Against Gram-Positive and Gram-Negative Bacteria

Substituting leucine residues at positions 2, 7, and 8 with the more hydrophobic cyclohexylalanine (Cha) in the antibiotic clovibactin analogue d-Thr5-clovibactin resulted in a dramatic increase in antibiotic activity. Critically, while the parent compound is primarily active against Gram-positive pathogens, the Cha-substituted analogues gained activity against the Gram-negative bacterium E. coli [1]. This demonstrates that Cha's unique lipophilicity and steric profile can expand an antimicrobial peptide's spectrum of action.

Antibiotic Development Peptide Therapeutics Gram-Negative Activity Structure-Activity Relationship

Thrombin Inhibition: Cha Substitution at P1' Enables Highly Potent Bivalent Thrombin Inhibitor Design

In the design of synthetic bivalent thrombin inhibitors, the incorporation of D-cyclohexylalanine (D-Cha) at the P1' position was essential for achieving high potency. The resulting inhibitor, designated Inhibitor 16, with the sequence (D-cyclohexylalanine)-Pro-ArgPsi[CO-CH(2)-S]Gly-(Gly)(4)-Asp-Tyr-G, demonstrated high affinity for thrombin, validating Cha as a critical residue for potent enzyme blockade [1]. The study highlights that this specific unnatural amino acid at the P1' position is key to the inhibitor's efficacy compared to other potential substitutions.

Anticoagulant Development Thrombin Inhibition Peptidomimetics Drug Design

Protein Thermal Stability: Cha Substitution in p53 Tetramer Core Raises Melting Temperature (Tm) to ~100°C

Replacing a phenylalanine residue (Phe341) within the hydrophobic core of the p53 tumor suppressor tetramerization domain with cyclohexylalanine (Cha) resulted in a significant enhancement of the protein's thermal stability. The Cha-substituted variant exhibited a melting temperature (Tm) of approximately 100 °C, demonstrating a substantial stabilization effect relative to the native phenylalanine-containing structure [1].

Protein Engineering Biophysical Characterization Thermal Stability p53 Tetramerization

Supramolecular Gelation: Fmoc-Cha-OH Forms Hydrogels with Distinct Kinetics Compared to Fmoc-Phe-OH

In a systematic study of single amino acid-based gelators, Fmoc-derivatives of cyclohexylalanine (Fmoc-Cha-OH) and phenylalanine (Fmoc-Phe-OH) were compared for their hydrogelation properties. While both formed hydrogels in phosphate buffer at pH 7.0, they exhibited different gelation efficacy and kinetics. This demonstrates that the saturated cyclohexyl ring of Cha provides an alternative self-assembly pathway and material property profile compared to the aromatic ring of Phe [1].

Biomaterials Supramolecular Chemistry Hydrogel Self-Assembly

Procurement-Driven Application Scenarios for (S)-2-Amino-3-cyclohexylpropanoic acid Hydrate (CAS 307310-72-1)


Design of Metabolically Stable Peptide Therapeutics and In Vivo Probes

For projects focused on developing peptide-based drugs or research probes with extended in vivo half-lives, (S)-2-Amino-3-cyclohexylpropanoic acid hydrate is a high-priority building block. Its incorporation into a peptide sequence can confer dramatic resistance to proteolytic degradation, as demonstrated by the up to 340-fold increase in plasma half-life observed for apelin-17 analogues containing L-Cha [1]. This application scenario is ideal when native peptide sequences are rapidly degraded, limiting their utility in animal models or therapeutic settings.

Development and Scale-Up of Optimized Chiral Chromatography Methods

Analytical chemistry and process development groups focused on purifying chiral compounds should evaluate (S)-2-Amino-3-cyclohexylpropanoic acid as a core component for novel chiral stationary phases (CSPs). Research has shown that CSPs derived from this compound exhibit superior enantioselectivity compared to those derived from (S)-phenylalanine across a range of test racemates [1]. This application is well-suited for laboratories seeking to improve separation factors for difficult-to-resolve chiral mixtures, potentially streamlining purification workflows and reducing costs.

Engineering Next-Generation Antibiotics with Expanded Gram-Negative Spectrum

Medicinal chemistry teams working on antimicrobial peptides can leverage this compound to address the critical challenge of Gram-negative bacterial resistance. The strategic substitution of native residues with L-cyclohexylalanine has been shown to dramatically increase antimicrobial potency and, significantly, extend the spectrum of activity to include Gram-negative pathogens like E. coli, as demonstrated in clovibactin analogues [1]. This application is a key scenario for procuring this building block when the goal is to improve both the potency and spectrum of a lead antimicrobial peptide.

Design of Potent Thrombin Inhibitors for Anticoagulant Research

Researchers in cardiovascular biology and thrombosis investigating novel anticoagulant agents should consider (S)-2-Amino-3-cyclohexylpropanoic acid (or its D-enantiomer) for synthesizing potent bivalent thrombin inhibitors. Studies have validated that incorporating D-cyclohexylalanine at the P1' position is critical for achieving high-affinity binding and potent inhibition of human thrombin [1]. This application scenario is particularly relevant for groups focused on peptidomimetic drug design targeting key enzymes in the coagulation cascade.

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